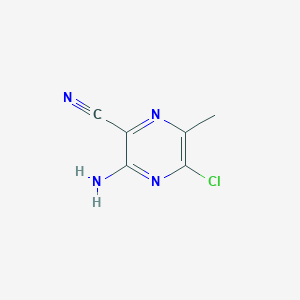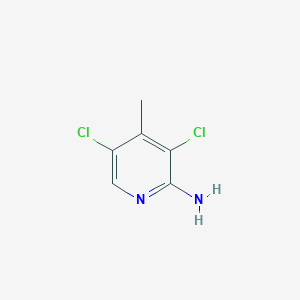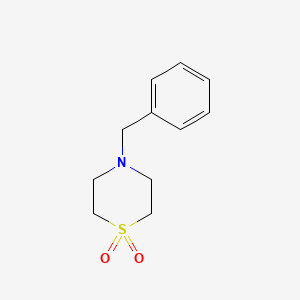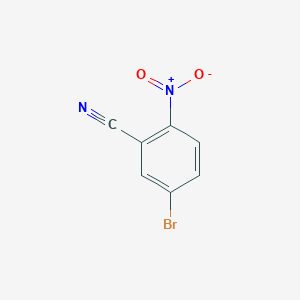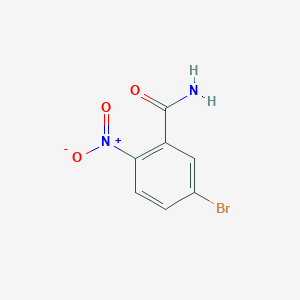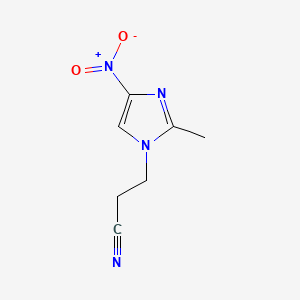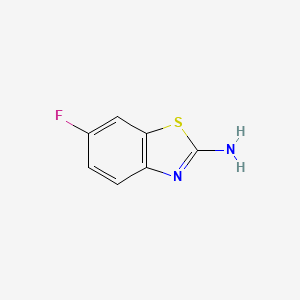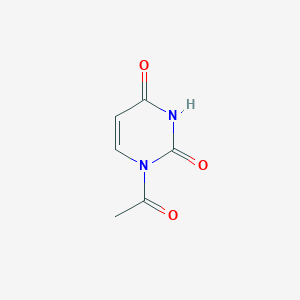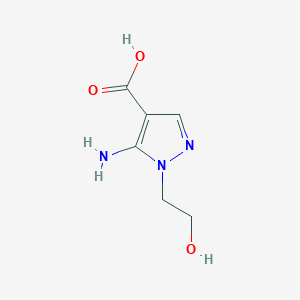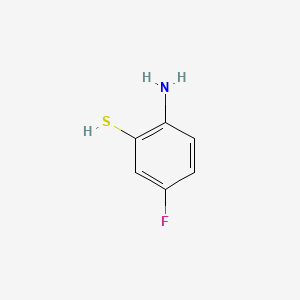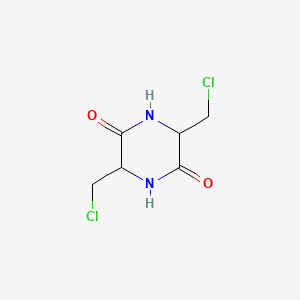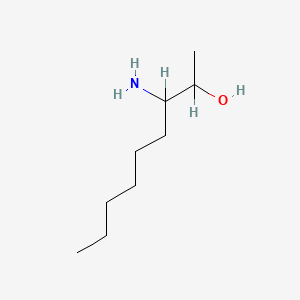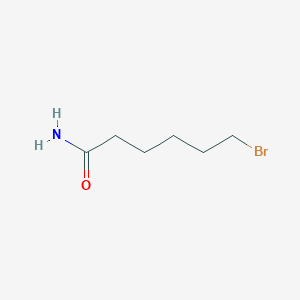
1-Bromo-3-tert-butylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Bromo-3-tert-butylbenzene and related compounds often involves bromination reactions under specific conditions. Studies show that reacting 1,4-di-tert-butylbenzene with bromine, using iron as a catalyst in carbon tetrachloride, yields various brominated products including 1-tert-butyl-3-bromobenzene among others (Baas & Wepster, 2010). Additionally, the lithium-bromine exchange reaction of aryl bromides has been examined, showing solvent-dependent outcomes that can lead to high-yield synthesis pathways (Bailey, Luderer, & Jordan, 2006).
Molecular Structure Analysis
Molecular structure analyses often involve quantum chemical calculations and X-ray diffraction methods. For compounds similar to 1-Bromo-3-tert-butylbenzene, studies have detailed the arrangement of atoms within the molecule and how this structure influences reactivity and properties. For example, the structure and ordering in liquid 1,3,5-tri-tert-butylbenzene were determined, offering insights into molecular correlations that may extend to related compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-Bromo-3-tert-butylbenzene highlight its versatility as a reactant. The bromo-de-tert-butylation and bromo-de-protonation reactions, for example, have been studied, showing elevated reaction orders indicative of complex transition states (Shernyukov et al., 2019). Such reactions underscore the compound's utility in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Solvent Effects in Lithium-Bromine Exchange Reactions
1-Bromo-3-tert-butylbenzene is involved in lithium-bromine exchange reactions. The solvent composition significantly influences these reactions. For instance, in pure heptane, 1-bromo-4-tert-butylbenzene shows no reaction with n-BuLi, but in a heptane and THF mixture, it reacts almost quantitatively. This shows the critical role of solvent in facilitating or hindering chemical reactions (Bailey et al., 2006).
Synthesis of Aromatic Compounds
1-Bromo-3-tert-butylbenzene is used in the synthesis of various aromatic compounds. It serves as a precursor in the production of derivatives such as 1,3-Di-tert-butylbenzene. This compound illustrates the importance of bromo-tert-butylbenzenes in synthesizing complex aromatic structures, which have applications in various chemical industries (Komen & Bickelhaupt, 1996).
Kinetic and Computational Studies in Bromination
1-Bromo-3-tert-butylbenzene is also studied in bromination reactions. The kinetics of these reactions, particularly in the context of bromo-de-protonation and bromo-de-tert-butylation, have been explored both experimentally and theoretically. These studies contribute significantly to understanding the reaction mechanisms at a molecular level (Shernyukov et al., 2019).
Thermal Decomposition Studies
The thermal decomposition of compounds like 1-bromo-1-phenylethane, which shares similarities with 1-bromo-3-tert-butylbenzene, has been studied. Such research provides insights into the stability and breakdown of similar aromatic compounds under high-temperature conditions, which is critical for their practical applications (Mueller-Markgraf & Troe, 1988).
Catalytic Activity in Organic Reactions
1-Bromo-3-tert-butylbenzene is used in the formation of catalytic complexes. For example, its reaction with 2-pyridylzinc chloride in the presence of Pd(PPh3)4 forms a pincer palladium(II) complex. These complexes are vital in catalyzing various organic reactions, such as the Mizoroki-Heck reaction (Yamamoto et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXXHPYFJDKWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322060 | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-tert-butylbenzene | |
CAS RN |
3972-64-3 | |
| Record name | 3972-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

